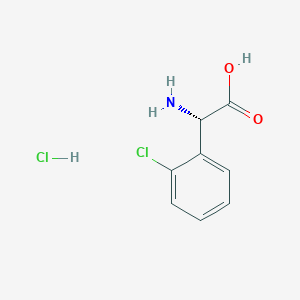

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride

概要

説明

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and an acetic acid moiety, all contributing to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-chlorobenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to an amino group through reductive amination, using reagents such as ammonia or an amine and a reducing agent like sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Hydrochloride Formation: Finally, the (S)-Amino-(2-chloro-phenyl)-acetic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination step.

Automated Chiral Resolution: Employing high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for the chiral resolution process.

Crystallization: Optimizing crystallization conditions to obtain high-purity hydrochloride salt.

化学反応の分析

Neutralization and Freebase Generation

The hydrochloride salt reacts with inorganic or organic bases to regenerate the free amino acid:

-

Base options : Sodium hydroxide, potassium carbonate, or triethylamine in water or toluene .

-

Application : The freebase is intermediates in alkylation or acylation reactions for API synthesis .

Example Protocol :

-

Dissolve the hydrochloride salt in toluene.

-

Add aqueous NaOH (12 N) at 12.5°C.

-

Separate organic layers, wash with water, and recover the freebase .

Acylation and Alkylation

The amino group undergoes nucleophilic reactions:

-

Acylation with chloroacetyl chloride : Forms 2-chloro-N-(1-phenylethyl)acetamide derivatives in toluene or dichloromethane using triethylamine as a base .

-

Alkylation with 2-thienyl-p-toluenesulfonate : Conducted at 80–110°C in toluene to produce clopidogrel precursors .

Reaction Table :

| Reaction Type | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Acylation | Chloroacetyl chloride | Toluene | 25–30°C | Chloroacetamide derivative |

| Alkylation | 2-Thienyl-p-toluenesulfonate | Toluene | 100°C | S-(+)-Clopidogrel intermediate |

Coupling and Cyclization

The compound participates in condensation reactions to form heterocycles:

-

Piperazine coupling : Reacts with 4-chlorobenzhydryl piperazine in toluene under basic conditions (dipotassium hydrogen phosphate) to yield antihistamine intermediates .

-

Cyclization : Forms thienopyridine cores for antiplatelet drugs via heating with thiophene derivatives .

Work-Up Steps :

-

Post-reaction, layers are separated, and the organic phase is washed with water.

-

Hydrochloric acid precipitates the product, which is filtered and recrystallized from acetone .

Derivative Formation

Functional group modifications expand its utility:

Stability and Handling

This compound’s versatility in salt formation, nucleophilic reactions, and derivatization underscores its role in scalable pharmaceutical synthesis. Its chiral purity (>99% ee) is critical for producing enantioselective APIs like clopidogrel bisulfate .

科学的研究の応用

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride, also known as (2S)-2-amino-2-(2-chlorophenyl)acetic acid hydrochloride, is a chemical compound with diverse applications, particularly in the pharmaceutical industry . Its molecular formula is C8H9Cl2NO2, and it has a molecular weight of 222.07 g/mol .

Pharmaceutical Applications

This compound as an Intermediate for Clopidogrel

this compound is an impurity of clopidogrel, which is an antithrombotic agent . US20070225320A1 discusses a process for preparing clopidogrel or its salt, involving reacting racemic methyl alpha-amino-(2-chlorophenyl)acetate with L-(+)-tartaric acid . The process includes reacting a tartaric acid salt of S-(+)-methyl-α-amino-(2-chlorophenyl)-acetate with a suitable base to form S-(+)-methyl-α-amino-(2-chlorophenyl)-acetate . This is then reacted with 2-thienyl-p-toluenesulfonate to form S-(+)-methyl-α-(2-thienylethylamino)-(2-chloro phenyl)acetate hydrochloride, which is further reacted with formaldehyde to produce clopidogrel .

This compound in Resolution of Racemic 2-chlorophenyl glycine

(S)-α-amino-(2-chlorophenyl)acetic acid can be obtained with high enantiomeric purity (>99%) through the resolution of racemic 2-chlorophenyl glycine using immobilized penicillin G acylase .

Synthesis and Chemical Processes

Process for preparation of clopidogrel

The present invention relates to a process for the preparation of clopidogrel and intermediates thereof . In an aspect, the present invention relates to a process for the preparation of methyl-α-amino-(2-chlorophenyl)-acetate of Formula V, comprising :

- reacting methyl-α-amino-(2-chlorophenyl)-acetate of Formula V with L-(+)-tartaric acid;

- separating the formed tartaric acid salt of S-(+)-methyl-α-amino-(2-chlorophenyl)-acetate of Formula III from a reaction mixture; and

- heating the reaction mixture to form methyl-α-amino-(2-chlorophenyl)-acetate of Formula V .

Step a) involves reaction of methyl-α-amino-(2-chlorophenyl)-acetate of Formula V with L-(+)-tartaric acid in a suitable solvent . Suitable solvents include but are not limited to: alcohols such as methanol, ethanol, propanol, butanol and the like; ketonic solvents such as acetone, ethyl methyl ketone, isobutyl ketone and the like; nitrile solvents such as acetonitrile and the like; and mixtures thereof or their combinations with water in various proportions without limitation .

作用機序

The mechanism of action of (S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of signaling pathways related to neurotransmission or metabolic processes.

Effects: Inhibition or activation of target proteins, leading to physiological responses.

類似化合物との比較

Similar Compounds

®-Amino-(2-chloro-phenyl)-acetic acid hydrochloride: The enantiomer of the compound with different biological activity.

2-Chloro-phenylacetic acid: Lacks the amino group, resulting in different chemical properties.

Amino-phenylacetic acid: Lacks the chloro substituent, affecting its reactivity and applications.

Uniqueness

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride is unique due to its chiral nature and the presence of both amino and chloro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs.

生物活性

(S)-Amino-(2-chloro-phenyl)-acetic acid hydrochloride, commonly referred to as a glycine derivative, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Physical Properties:

- Density: 1.4 ± 0.1 g/cm³

- Boiling Point: 328.8 ± 32.0 °C at 760 mmHg

- Melting Point: 220-230 °C

Research indicates that this compound interacts with various biological targets, influencing several pathways:

- Antibacterial Activity : The compound exhibits significant antibacterial properties against gram-positive and gram-negative bacteria. It has shown effectiveness comparable to standard antibiotics in inhibiting bacterial growth.

- Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical in neurotransmission and urea metabolism respectively .

- Anticancer Properties : Studies have demonstrated its potential in inhibiting tumor growth and angiogenesis in various cancer models, suggesting a role in cancer therapy .

Antibacterial Efficacy

The antibacterial activity of this compound was evaluated against several bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 30 µg/mL | 30 |

| K. pneumoniae | 19 µg/mL | 19 |

These results indicate that the compound is effective against a range of pathogenic bacteria, making it a candidate for further development as an antibacterial agent.

Enzyme Inhibition Studies

The compound's inhibitory effects on AChE and urease were also assessed:

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Acetylcholinesterase | 75% |

| Urease | 85% |

These findings highlight its potential therapeutic applications in conditions such as Alzheimer's disease and urinary tract infections.

Case Studies

- Anticancer Activity : In chick chorioallantoic membrane assays, this compound demonstrated significant inhibition of angiogenesis and tumor growth, comparable to established chemotherapeutic agents .

- Neuroprotective Effects : A study on neuroprotection indicated that the compound reduced oxidative stress markers in neuronal cell lines, supporting its potential use in neurodegenerative diseases .

- Hypolipidemic Effects : Research on novel derivatives of this compound showed promising hypolipidemic activity in high-fat diet-induced hyperlipidemia models in rats, suggesting its utility in metabolic disorders .

特性

IUPAC Name |

(2S)-2-amino-2-(2-chlorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBCSCVVIBVDFI-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。